molecular formula C19H23F2N3O3 B020678 Merafloxacin CAS No. 110013-21-3

Merafloxacin

Número de catálogo B020678
Número CAS: 110013-21-3
Peso molecular: 379.4 g/mol
Clave InChI: BAYYCLWCHFVRLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Merafloxacin is a fluoroquinolone antibacterial . It inhibits the pseudoknot formation which is necessary for the frameshift in the SARS-CoV-2 genome . It is considered a promising drug candidate for SARS-CoV-2 .


Molecular Structure Analysis

The molecular formula of Merafloxacin is C19H23F2N3O3 . The molar mass is 379.408 g·mol−1 . The IUPAC name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid .

Aplicaciones Científicas De Investigación

Antibacterial Application

Specific Scientific Field

Immunology & Inflammation, Infectious Disease, Bacterial Diseases

Summary of the Application

Merafloxacin is a fluoroquinolone antibiotic that is active against various Gram-positive and Gram-negative bacteria .

Methods of Application or Experimental Procedures

Merafloxacin is typically used in vitro for its antibacterial properties. It is applied to bacterial cultures to assess its effectiveness in inhibiting bacterial growth .

Results or Outcomes

Merafloxacin has been found to be effective against various Gram-positive bacteria (MIC 50s = 0.12-0.5 µg/ml) and various Gram-negative bacteria (MIC 50s = 0.06-1 µg/ml) .

Sepsis Prediction and Prevention

Specific Scientific Field

Clinical Epidemiology, Immuno Laboratory

Summary of the Application

Merafloxacin is used in the development of a model using electronic medical records and machine learning for sepsis prediction and early detection .

Methods of Application or Experimental Procedures

The project involves the use of state-of-the-art supervised and unsupervised machine learning techniques, and simulation and decision modeling techniques .

Results or Outcomes

The project aims to increase the precision and efficiency of predictions for sepsis. The analytical framework of knowledge integration is shared with Bayesian adaptive methods, which typically allow prior knowledge (and knowledge that is acquired over time) to dynamically inform and change our predictions and study design .

Restriction of SARS-CoV-2 Replication

Specific Scientific Field

Virology

Summary of the Application

Merafloxacin, a fluoroquinolone antibacterial, has been identified as a -1 PRF inhibitor of SARS-CoV-2 .

Methods of Application or Experimental Procedures

The identification of Merafloxacin as a -1 PRF inhibitor of SARS-CoV-2 was made through an unbiased, reporter-based high-throughput compound screen .

Results or Outcomes

Frameshift inhibition by Merafloxacin is robust to mutations within the pseudoknot region and is similarly effective on -1 PRF of other beta coronaviruses .

Safety And Hazards

Merafloxacin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid inhalation and contact with skin, eyes, and clothing . Protective equipment such as chemical impermeable gloves and adequate ventilation are recommended when handling Merafloxacin .

Direcciones Futuras

Merafloxacin is a promising drug candidate for SARS-CoV-2 . Its ability to inhibit the pseudoknot formation, which is necessary for the frameshift in the SARS-CoV-2 genome, makes it a potential therapeutic agent .

Propiedades

IUPAC Name

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYYCLWCHFVRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869517
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merafloxacin

CAS RN

91188-00-0, 110013-21-3
Record name Merafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91188-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 934
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 22.50 g (83.03 mmole) 1-ethyl-1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylic acid, 225 ml acetonitrile, 11.25 g (87.08 mmole) N-ethyl-3-pyrrolidinemethanamine and 12.6 g (83.03 mmole) 1,8-diazabicyclo[5.4.0]undec-7-ene was refluxed 1 hour then was stirred at room temperature overnight. The solid was filtered and washed with ether to give 26.33 g of 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 208°-210° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Merafloxacin
Reactant of Route 2
Merafloxacin
Reactant of Route 3
Merafloxacin
Reactant of Route 4
Reactant of Route 4
Merafloxacin
Reactant of Route 5
Reactant of Route 5
Merafloxacin
Reactant of Route 6
Reactant of Route 6
Merafloxacin

Citations

For This Compound
70
Citations
Y Sun, L Abriola, RO Niederer… - Proceedings of the …, 2021 - National Acad Sciences
… To further assess the relationship between frameshifting inhibition and antiviral activity of merafloxacin, we designed and synthesized merafloxacin analogs with altered moieties at C7, …
Number of citations: 86 www.pnas.org
Y Sun, L Abriola, YV Surovtseva, BD Lindenbach… - 2020 - pesquisa.bvsalud.org
… merafloxacin, a fluoroquinolone antibacterial, as a -1 PRF inhibitor of SARS-CoV-2. Frameshift inhibition by merafloxacin … Importantly, frameshift inhibition by merafloxacin substantially …
Number of citations: 0 pesquisa.bvsalud.org
M Yang, FP Olatunji, C Rhodes… - ACS Medicinal …, 2023 - ACS Publications
Targeting structured RNA elements in the SARS-CoV-2 viral genome with small molecules is an attractive strategy for pharmacological control over viral replication. In this work, we …
Number of citations: 1 pubs.acs.org
A Wicaksono, AA Parikesit - HAYATI Journal of …, 2023 - jurnalpenyuluhan.ipb.ac.id
… berberine, colchicine, nicotine, and tomatine) were subjected to this study and contended against the SARS-CoV-2 genomic RNA-1 PRF component targeting control drug, merafloxacin…
Number of citations: 4 jurnalpenyuluhan.ipb.ac.id
V Yadav - Current Computer-Aided Drug Design, 2022 - ingentaconnect.com
… So, the authors proposed merafloxacin to be the most significant … Their results revealed that the merafloxacin’s inhibitory effect is … As merafloxacin’s target seems to be unaffected by the …
Number of citations: 1 www.ingentaconnect.com
C Varricchio, G Mathez, T Pillonel, C Bertelli, L Kaiser… - Antiviral Research, 2022 - Elsevier
… We included as control merafloxacin, a compound previously … 3B, the addition of geneticin or merafloxacin, results in … of geneticin, in comparison with merafloxacin, to interfere with the …
Number of citations: 6 www.sciencedirect.com
S Munshi, K Neupane, SM Ileperuma, MTJ Halma… - bioRxiv, 2021 - biorxiv.org
… 5; merafloxacin against clusters 2, 3, and 5; and nafamostat against clusters 1, 3, 4, and 5. It was previously noted that merafloxacin … extend to bat CoVs, as merafloxacin was found to be …
Number of citations: 1 www.biorxiv.org
C Varricchio1Ϯ, G Mathez, L Kaiser, C Tapparel… - scienceopen.com
… signal, merafloxacin. As shown in Figure 2B, the addition or geneticin or merafloxacin, results … Finally, we assessed the ability of geneticin, in comparison with merafloxacin, to interfere …
Number of citations: 0 www.scienceopen.com
WCK Pomerantz - 2023 - ACS Publications
… novel hits to existing inhibitors, merafloxacin and MTDB, highlighted distinct binding modes of the different classes of molecules. In the case of the quinazoline and merafloxacin, a dose-…
Number of citations: 0 pubs.acs.org
Y Fukuda - Drugs Future, 2009 - access.portico.org
… We first examined a group of 3-ethylaminomethylpyrrolidinyls, including merafloxacin (CI-934; Pfizer) (40) and PD-117558 (Pfizer) (41, 42). Merafloxacin showed enhanced antibacterial …
Number of citations: 29 access.portico.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.